molecular formula C21H25NO6S B2765624 methyl 4-(N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate CAS No. 1396713-19-1

methyl 4-(N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate

Cat. No. B2765624
CAS RN: 1396713-19-1
M. Wt: 419.49
InChI Key: CDPYGKZNLHTIMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C21H25NO6S and its molecular weight is 419.49. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis of Diamides and Carbonylamino Derivatives : Agekyan and Mkryan (2015) described the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid. The process involves acylation of various amines and reaction with chlorides of N-substituted p-aminobenzoic acids to yield corresponding diamides, demonstrating the compound's utility in synthesizing complex organic molecules (Agekyan & Mkryan, 2015).

  • Rh-Catalyzed Reactions for Dihydropyrans : Shikanai et al. (2009) explored the Rh-catalyzed isomerization and intramolecular redox reaction of alkynyl ethers, leading to the formation of 2-aryl-3-(sulfonyl)-5,6-dihydro-2H-pyran. This study illustrates the role of the compound in facilitating highly selective ring closure reactions, contributing to synthetic chemistry methodologies (Shikanai et al., 2009).

Biological Activities

  • Antibacterial Activity of Oxadiazoles : Aghekyan et al. (2020) reported on the synthesis and antibacterial activity of novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles. The synthesis involved condensation and cyclization reactions, yielding compounds that were tested for their antibacterial properties, showcasing the potential pharmaceutical applications of derivatives related to the compound (Aghekyan et al., 2020).

  • Biotransformation and Metabolite Production : Hsu et al. (2007) described the biotransformation of gallic acid by Beauveria sulfurescens ATCC 7159, leading to the production of new glucosidated compounds. This study highlights the role of microbial cultures in producing derivatives of gallic acid, which could serve as a model for understanding the metabolism of related compounds in mammals (Hsu et al., 2007).

properties

IUPAC Name

methyl 4-[[4-(2-methoxyphenyl)oxan-4-yl]methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6S/c1-26-19-6-4-3-5-18(19)21(11-13-28-14-12-21)15-22-29(24,25)17-9-7-16(8-10-17)20(23)27-2/h3-10,22H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPYGKZNLHTIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNS(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate

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